(4-Acetamidophenyl) 2-[3-(4-bromophenyl)-2,5-dioxoimidazolidin-1-yl]acetate
Description
(4-Acetamidophenyl) 2-[3-(4-bromophenyl)-2,5-dioxoimidazolidin-1-yl]acetate is an organic compound with a complex structure, featuring both aromatic and heterocyclic components
Properties
IUPAC Name |
(4-acetamidophenyl) 2-[3-(4-bromophenyl)-2,5-dioxoimidazolidin-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O5/c1-12(24)21-14-4-8-16(9-5-14)28-18(26)11-23-17(25)10-22(19(23)27)15-6-2-13(20)3-7-15/h2-9H,10-11H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KORVHQNVQZMFGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC(=O)CN2C(=O)CN(C2=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Acetamidophenyl) 2-[3-(4-bromophenyl)-2,5-dioxoimidazolidin-1-yl]acetate typically involves multiple steps:
Formation of the imidazolidinone core: This can be achieved through the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions.
Acetylation: The acetyl group can be introduced via acetylation of the amine group using acetic anhydride or acetyl chloride.
Esterification: The final step involves the esterification of the carboxylic acid with the phenol derivative to form the acetate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetylamino and phenyl groups.
Reduction: Reduction reactions can target the imidazolidinone ring or the bromophenyl group.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles in a substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions.
Major Products
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: Reduced forms of the imidazolidinone or phenyl groups.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (4-Acetamidophenyl) 2-[3-(4-bromophenyl)-2,5-dioxoimidazolidin-1-yl]acetate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound may be used to study enzyme interactions, particularly those involving esterases and amidases. Its structure allows it to act as a substrate or inhibitor in enzymatic reactions.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its structural features suggest it may interact with various biological targets, making it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4-Acetamidophenyl) 2-[3-(4-bromophenyl)-2,5-dioxoimidazolidin-1-yl]acetate involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. The imidazolidinone ring may also play a role in binding to enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- 4-(acetylamino)phenyl [3-(4-chlorophenyl)-2,5-dioxo-1-imidazolidinyl]acetate
- 4-(acetylamino)phenyl [3-(4-fluorophenyl)-2,5-dioxo-1-imidazolidinyl]acetate
- 4-(acetylamino)phenyl [3-(4-methylphenyl)-2,5-dioxo-1-imidazolidinyl]acetate
Uniqueness
The presence of the bromine atom in (4-Acetamidophenyl) 2-[3-(4-bromophenyl)-2,5-dioxoimidazolidin-1-yl]acetate distinguishes it from its analogs. Bromine’s larger atomic size and different electronic properties can significantly influence the compound’s reactivity and interactions with biological targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
